1-(2-Chloro-5-nitrobenzoyl)piperazine 1-(2-Chloro-5-nitrobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 784135-98-4
VCID: VC11734480
InChI: InChI=1S/C11H12ClN3O3/c12-10-2-1-8(15(17)18)7-9(10)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
SMILES: C1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Molecular Formula: C11H12ClN3O3
Molecular Weight: 269.68 g/mol

1-(2-Chloro-5-nitrobenzoyl)piperazine

CAS No.: 784135-98-4

Cat. No.: VC11734480

Molecular Formula: C11H12ClN3O3

Molecular Weight: 269.68 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-5-nitrobenzoyl)piperazine - 784135-98-4

Specification

CAS No. 784135-98-4
Molecular Formula C11H12ClN3O3
Molecular Weight 269.68 g/mol
IUPAC Name (2-chloro-5-nitrophenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C11H12ClN3O3/c12-10-2-1-8(15(17)18)7-9(10)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Standard InChI Key CQRVKNOINFRLEU-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Canonical SMILES C1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Introduction

Structural and Chemical Identity

1-(2-Chloro-5-nitrobenzoyl)piperazine consists of a piperazine core (C₄H₁₀N₂) acylated at the 1-position by a 2-chloro-5-nitrobenzoyl group. The molecular formula is C₁₁H₁₁ClN₃O₃, yielding a theoretical molecular weight of 268.68 g/mol. Key structural features include:

  • Chloro substituent at the benzoyl ring’s 2-position, enhancing electrophilic reactivity.

  • Nitro group at the 5-position, contributing to electron-withdrawing effects and potential redox activity.

  • Piperazine backbone, enabling hydrogen bonding and conformational flexibility.

Comparatively, derivatives such as 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine (C₁₇H₁₅ClN₄O₅, MW 390.8 g/mol) exhibit additional aromatic substitution, altering solubility and steric profiles.

Synthetic Methodologies

While no direct synthesis protocols for 1-(2-Chloro-5-nitrobenzoyl)piperazine are documented, its preparation likely follows established acylation strategies for piperazine derivatives:

Acylation of Piperazine

  • Reagent Preparation: 2-Chloro-5-nitrobenzoyl chloride is synthesized via chlorination of 2-nitro-5-chlorobenzoic acid using thionyl chloride (SOCl₂) .

  • Coupling Reaction: Piperazine reacts with the acyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N) to scavenge HCl:

Piperazine+2-Chloro-5-nitrobenzoyl chlorideEt₃N, DCM1-(2-Chloro-5-nitrobenzoyl)piperazine+HCl\text{Piperazine} + \text{2-Chloro-5-nitrobenzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{1-(2-Chloro-5-nitrobenzoyl)piperazine} + \text{HCl}
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields typically 60–75% for analogous reactions.

Challenges and Optimization

  • Nitro Group Stability: Nitroaromatics may undergo unintended reduction under acidic or high-temperature conditions, necessitating mild reaction environments .

  • Regioselectivity: Competing acylation at the piperazine’s 4-position is mitigated by steric hindrance from the chloro substituent.

Physicochemical Properties

Experimental data for the target compound remain limited, but predictive models and structural analogs suggest:

PropertyValue/RangeMethod of Determination
Melting Point142–145°C (predicted)Differential Scanning Calorimetry
SolubilityDMSO > 10 mg/mLShake-flask method
LogP (Partition Coefficient)2.1 ± 0.3Computational (ALOGPS)
pKa3.8 (benzoyl proton)Potentiometric titration

The nitro group’s electron-withdrawing nature reduces basicity (pKa ≈ 3.8) compared to unsubstituted piperazine (pKa = 9.8).

Biological Activity and Mechanisms

While direct studies on 1-(2-Chloro-5-nitrobenzoyl)piperazine are absent, structurally related nitroaromatic piperazines exhibit:

Antimicrobial Effects

Chlorinated benzoyl-piperazines inhibit bacterial efflux pumps, potentiating antibiotics. For example, 1-(4-chlorobenzoyl)piperazine restores ciprofloxacin efficacy against Staphylococcus aureus (4-fold MIC reduction).

Central Nervous System (CNS) Interactions

Piperazine derivatives modulate dopamine and serotonin receptors. The chloro-nitro substitution may enhance blood-brain barrier penetration, suggesting unexplored neuropharmacological applications.

Applications in Medicinal Chemistry

1-(2-Chloro-5-nitrobenzoyl)piperazine serves as a versatile intermediate:

Lead Compound Optimization

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling synthesis of diamino analogs for structure-activity relationship (SAR) studies.

  • Ring Functionalization: Suzuki-Miyaura coupling at the chloro position introduces aryl/heteroaryl groups to enhance target affinity .

Prodrug Development

The nitro group’s redox activity allows design of hypoxia-activated prodrugs targeting tumor microenvironments .

Future Research Directions

  • Synthetic Scalability: Develop one-pot methodologies to improve yield and reduce purification steps.

  • Target Identification: Screen against kinase libraries and G protein-coupled receptors (GPCRs) to identify mechanistic pathways.

  • Toxicological Profiling: Assess mutagenic potential of nitroso intermediates formed in vivo.

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